molecular formula C10H10O3 B8704155 1,3-Benzodioxole, 5-(2-propenyloxy)- CAS No. 19202-22-3

1,3-Benzodioxole, 5-(2-propenyloxy)-

Cat. No.: B8704155
CAS No.: 19202-22-3
M. Wt: 178.18 g/mol
InChI Key: LALKONKNNIUATM-UHFFFAOYSA-N
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Description

The compound "1,3-Benzodioxole, 5-(2-propenyloxy)-" (CAS 120-58-1) is a benzodioxole derivative featuring a 2-propenyloxy substituent at the 5-position of the benzene ring. Benzodioxoles are bicyclic aromatic compounds characterized by a fused 1,3-dioxole ring, which imparts unique electronic and steric properties. These analogs share the benzodioxole core but differ in substituent groups, leading to variations in physical, chemical, and biological properties .

Properties

CAS No.

19202-22-3

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-prop-2-enoxy-1,3-benzodioxole

InChI

InChI=1S/C10H10O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h2-4,6H,1,5,7H2

InChI Key

LALKONKNNIUATM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key benzodioxole derivatives and their distinguishing features:

Compound Name CAS No. Molecular Formula Substituent Molecular Weight Boiling Point (°C) Key Properties/Applications
1,3-Benzodioxole, 5-(2-propenyloxy)- 120-58-1 C10H10O3 5-(2-propenyloxy) 178.18 Not reported Limited data; structurally similar to safrole derivatives .
Safrole (5-Allyl-1,3-benzodioxole) 94-59-7 C10H10O2 5-allyl 162.18 235–237 Precursor in illicit drug synthesis; controlled under international law .
Isosafrole (5-(1-Propenyl)-1,3-benzodioxole) 120-58-1 C10H10O2 5-(1-propenyl) 162.18 253 Carcinogen; used in flavoring and fragrance industries .
Myristicin (4-Methoxy-6-(2-propenyl)-1,3-benzodioxole) 607-91-0 C11H12O3 4-methoxy, 6-allyl 192.21 276 Naturally occurring in nutmeg; psychoactive properties .
5-(Methylthio)-1,3-benzodioxole 5354-08-5 C8H8O2S 5-methylthio 168.21 Not reported Sulfur-containing analog; potential use in agrochemicals .
5-(Isocyanatomethyl)-1,3-benzodioxole N/A C9H7NO3 5-isocyanatomethyl 177.16 Not reported Reactive isocyanate group; applications in polymer chemistry .

Key Differences and Trends

Substituent Effects on Reactivity: The allyl group in safrole (C10H10O2) enhances lipophilicity, making it a precursor for MDMA synthesis. In contrast, the propenyloxy group in "1,3-Benzodioxole, 5-(2-propenyloxy)-" introduces an ether linkage, likely increasing polarity and altering metabolic pathways . Isosafrole (1-propenyl substituent) exhibits geometric isomerism (cis/trans), affecting its interaction with biological targets. Its carcinogenicity is linked to metabolic epoxidation .

Physicochemical Properties: Myristicin (C11H12O3) has a methoxy group that increases molecular weight and boiling point compared to safrole. This substituent also enhances solubility in polar solvents .

Toxicity and Regulatory Status: Safrole and isosafrole are regulated under the 1988 UN Convention due to their role in drug manufacturing and carcinogenic risks . Myristicin, while naturally occurring, is classified as a psychoactive compound at high doses .

Applications in Industry: Benzodioxoles with epoxide substituents (e.g., 7470-44-2) are used in polymer cross-linking due to their reactivity in ring-opening reactions . 1,3-Benzodioxole itself has been studied as a solid-electrolyte interphase (SEI) precursor in lithium-ion batteries, though its performance varies with salt and anode materials .

Q & A

Basic Research: What are the optimal synthetic conditions for 1,3-Benzodioxole, 5-(2-propenyloxy)- to maximize yield and purity?

Answer:
Synthesis typically involves alkylation or etherification of the benzodioxole core. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions, while non-polar solvents (e.g., toluene) favor thermal stability .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency in biphasic systems .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetic control and thermal decomposition risks .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization in ethanol achieves >95% purity .

Basic Research: Which analytical methods are most reliable for characterizing 1,3-Benzodioxole, 5-(2-propenyloxy)-?

Answer:
A multi-technique approach is recommended:

  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at 1,250–1,050 cm⁻¹ and allyl ether vibrations at 1,640–1,610 cm⁻¹) .
  • GC-MS : Confirms molecular weight (MW 192.21) and fragmentation patterns (e.g., loss of propenyloxy group at m/z 147) .
  • NMR : ¹H NMR shows characteristic benzodioxole protons at δ 6.7–6.9 ppm and allyl protons at δ 5.8–5.2 ppm. ¹³C NMR resolves quaternary carbons at δ 145–150 ppm .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced Research: How can contradictions in thermodynamic data (e.g., vaporization enthalpy) be resolved?

Answer:
Discrepancies in reported ΔvapH values (e.g., 59.4 kJ/mol at 408 K vs. extrapolated data at 393–531 K ) arise from methodological differences:

  • Experimental Calibration : Use differential scanning calorimetry (DSC) with high-purity standards to minimize instrument bias.
  • Pressure Control : Reduced-pressure boiling point measurements (e.g., 354.7 K at 0.005 bar) require correction for non-ideal gas behavior .
  • Computational Validation : Compare experimental data with Gaussian-optimized molecular dynamics simulations to assess intermolecular forces .

Advanced Research: What mechanistic insights explain the reactivity of 1,3-Benzodioxole, 5-(2-propenyloxy)- in electrophilic substitution reactions?

Answer:
The electron-rich benzodioxole ring directs electrophiles to the para position relative to the propenyloxy group. Key factors:

  • Resonance Effects : The propenyloxy group donates electrons via conjugation, activating the ring.
  • Steric Hindrance : Substituents at C-5 influence regioselectivity; bulky groups favor meta substitution .
  • Catalytic Pathways : DFT studies reveal transition states stabilized by π-π interactions in Pd-catalyzed cross-couplings .

Basic Research: What safety protocols are essential for handling 1,3-Benzodioxole, 5-(2-propenyloxy)- in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for vapor control .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA U141 ).
  • Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced Research: How can computational modeling predict the biological activity of 1,3-Benzodioxole derivatives?

Answer:

  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antioxidant IC₅₀ values .
  • Docking Simulations : AutoDock Vina predicts binding affinities to cytochrome P450 enzymes, explaining metabolic stability .
  • ADMET Prediction : SwissADME estimates logP (2.24) and bioavailability, guiding lead optimization .

Basic Research: What chromatographic techniques are optimal for separating 1,3-Benzodioxole, 5-(2-propenyloxy)- from byproducts?

Answer:

  • HPLC : Use a C18 column with isocratic elution (70:30 methanol:water) and UV detection at 254 nm .
  • TLC : Silica gel GF₂₅₄ plates with hexane:ethyl acetate (4:1) resolve spots at Rf ≈ 0.5 .
  • GC : Capillary columns (DB-5MS) with temperature programming (80°C to 250°C at 10°C/min) achieve baseline separation .

Advanced Research: Why do spectroscopic data for 1,3-Benzodioxole derivatives vary across solvents?

Answer:
Solvent polarity and hydrogen bonding alter spectral features:

  • NMR Shifts : Polar solvents (DMSO-d₆) deshield aromatic protons by ~0.3 ppm compared to CDCl₃ .
  • UV-Vis : Protic solvents (ethanol) red-shift π→π* transitions due to solvatochromism (Δλ = 15 nm) .

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